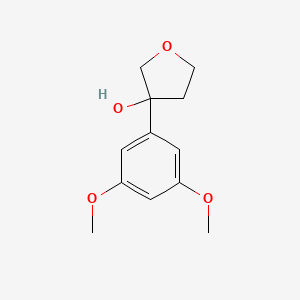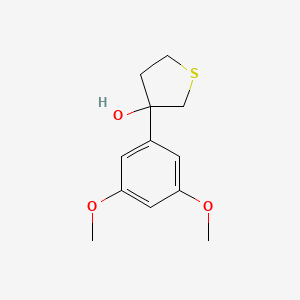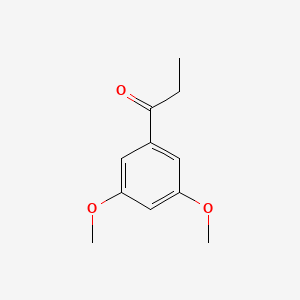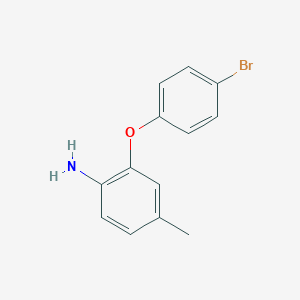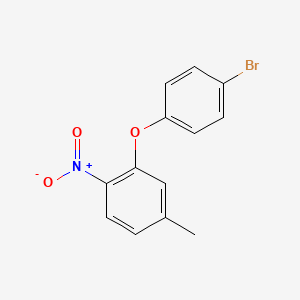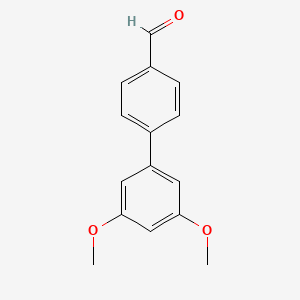
3',5'-Dimethoxy-biphenyl-4-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Dimethoxy-biphenyl-4-carboxaldehyde is an organic compound with the chemical formula C15H14O3. It is a derivative of biphenyl, featuring two methoxy groups at the 3’ and 5’ positions and an aldehyde group at the 4 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethoxy-biphenyl-4-carboxaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a biphenyl derivative.
Methoxylation: Introduction of methoxy groups at the 3’ and 5’ positions. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formylation: Introduction of the aldehyde group at the 4 position. This can be done using formylation reagents like Vilsmeier-Haack reagent (formed from DMF and POCl3) or by using the Reimer-Tiemann reaction.
Industrial Production Methods
Industrial production methods for 3’,5’-Dimethoxy-biphenyl-4-carboxaldehyde would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethoxy-biphenyl-4-carboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like halides or amines in the presence of a catalyst or under heating conditions.
Major Products
Oxidation: 3’,5’-Dimethoxy-biphenyl-4-carboxylic acid.
Reduction: 3’,5’-Dimethoxy-biphenyl-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’,5’-Dimethoxy-biphenyl-4-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3’,5’-Dimethoxy-biphenyl-4-carboxaldehyde exerts its effects depends on the specific application:
Biological Activity: It may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. The methoxy groups and aldehyde functionality can play a role in binding to biological targets.
Chemical Reactivity: The aldehyde group is highly reactive and can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3’,5’-Dimethoxy-biphenyl-4-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
3’,5’-Dimethoxy-biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3’,5’-Dimethoxy-biphenyl-4-nitrile: Similar structure but with a nitrile group instead of an aldehyde group.
Uniqueness
3’,5’-Dimethoxy-biphenyl-4-carboxaldehyde is unique due to the presence of both methoxy groups and an aldehyde group on the biphenyl scaffold. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-7-13(8-15(9-14)18-2)12-5-3-11(10-16)4-6-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRFTFBGAHBGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
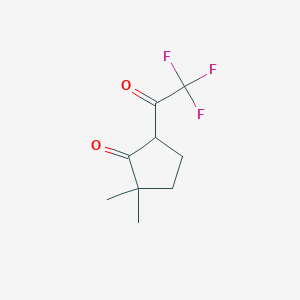
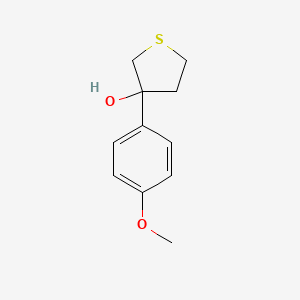

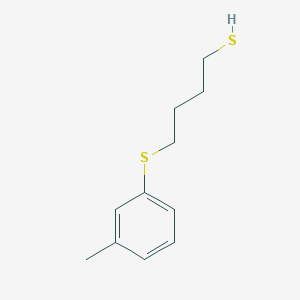



![6-[(3-Fluorophenyl)sulfanyl]hexan-2-one](/img/structure/B7938675.png)
